molecular formula C9H6FN3O2 B3015333 5-fluoro-4-nitro-1-phenyl-1H-pyrazole CAS No. 1803607-95-5

5-fluoro-4-nitro-1-phenyl-1H-pyrazole

Cat. No. B3015333
CAS RN: 1803607-95-5
M. Wt: 207.164
InChI Key: OHUHNIVOBAHRJR-UHFFFAOYSA-N
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Description

“5-fluoro-4-nitro-1-phenyl-1H-pyrazole” is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms . The specific compound you’re asking about, “this compound”, is not widely documented in the literature, and there is limited information available about it.

Scientific Research Applications

Synthesis Techniques

  • Regioselective Synthesis : The synthesis of unsymmetrical 3,5-dialkyl-1-arypyrazoles, including those derived from 5-fluoro-4-nitro-1-phenyl-1H-pyrazole, involves regioselective N-arylation techniques. This process provides a practical approach for creating diverse pyrazole compounds with controlled structures (Wang, Tan, & Zhang, 2000).

Agricultural Applications

  • Herbicidal Properties : Pyrazole nitrophenyl ethers, related to this compound, have been found to exhibit herbicidal effects. They inhibit protoporphyrinogen IX oxidase, a crucial enzyme in plant metabolism. These compounds, particularly those with modifications like trifluoromethyl groups, show significant pre-emergent activity against narrowleaf weed species (R. Clark, 1996).

Chemical Properties and Structure

  • Molecular Structure Analysis : Studies on the molecular structure of substituted pyrazolines, closely related to this compound, provide insights into their chemical properties. For instance, the analysis of crystal structures and intramolecular interactions offers valuable information for understanding the reactivity and stability of these compounds (D. Chopra, Mohan, Vishalakshi, & Row, 2007).

Medicinal and Biological Research

  • Antimicrobial and Antiinflammatory Activities : Pyrazole derivatives, including those similar to this compound, have shown potential in antimicrobial, antiinflammatory, and antiproliferative activities. These compounds have been evaluated for their effectiveness against various cell lines, providing a foundation for further pharmacological research (B. Narayana, Ashalatha, Raj, & Sarojini, 2009).

properties

IUPAC Name

5-fluoro-4-nitro-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-9-8(13(14)15)6-11-12(9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUHNIVOBAHRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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